molecular formula C4H9NO B074207 N-Methylpropionamide CAS No. 1187-58-2

N-Methylpropionamide

Cat. No.: B074207
CAS No.: 1187-58-2
M. Wt: 87.12 g/mol
InChI Key: QJQAMHYHNCADNR-UHFFFAOYSA-N
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Description

N-Methylpropionamide, also known as N-Methylpropionic acid amide, is an organic compound with the molecular formula C4H9NO. It is a clear, colorless liquid at room temperature and is known for its high dielectric constant. The compound is used in various scientific and industrial applications due to its unique chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylpropionamide can be synthesized through the condensation of anhydrous methylamine with propionic acid. The reaction is typically carried out with a 50% excess of propionic acid to ensure complete conversion. Rapid heating to 120-140°C with stirring helps in removing water either directly or as a ternary xylene azeotrope .

Industrial Production Methods: In industrial settings, this compound is often produced by the same condensation reaction but on a larger scale. The product is purified by distillation under reduced pressure and dried over calcium oxide to remove any residual water and unreacted propionic acid .

Chemical Reactions Analysis

Types of Reactions: N-Methylpropionamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-methylpropionic acid.

    Reduction: Reduction reactions can convert it to N-methylpropanamine.

    Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: N-Methylpropionic acid.

    Reduction: N-Methylpropanamine.

    Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

N-Methylpropionamide has several applications in scientific research:

Comparison with Similar Compounds

  • N,N-Dimethylpropionamide
  • N-Methylacetamide
  • N-Ethylpropionamide

Comparison: N-Methylpropionamide is unique due to its specific molecular structure, which imparts distinct chemical properties such as a high dielectric constant and specific reactivity patterns. Compared to N,N-Dimethylpropionamide, it has a simpler structure, making it easier to handle and use in various applications .

Properties

IUPAC Name

N-methylpropanamide
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InChI

InChI=1S/C4H9NO/c1-3-4(6)5-2/h3H2,1-2H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQAMHYHNCADNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
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DSSTOX Substance ID

DTXSID0061583
Record name Propanamide, N-methyl-
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Molecular Weight

87.12 g/mol
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CAS No.

1187-58-2
Record name N-Methylpropionamide
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Synthesis routes and methods

Procedure details

The applicants have previously reported the dehydrogenative coupling of alcohols with amines to form amides, catalyzed by complex 1, with liberation of hydrogen gas (Gunanathan 2007). To explore whether it might be possible to reverse this reaction by the application of hydrogen pressure, complexes 1-4 were tested as catalysts for the hydrogenation of amides. Thus, upon treatment of N-benzyl-2-methoxyacetamide with dihydrogen (10 atm) at 110° C. (bath temperature) in dry THF for 48 h with a catalytic amount of 1 (1 mol %), 62.7% of 2-methoxyethanol and 62.0% of benzyl amine were obtained. Performing the reaction at 140° C. using 1,4-dioxane as solvent did not significantly improve the yield (alcohol yield 66.3%). It was significant that the reaction was selective and the corresponding secondary amine was not observed. Under the same conditions complex 2 was inactive. Remarkably, employing complex 3 (1 mol %) as catalyst, hydrogenation of N-benzyl-2-methoxyacetamide under identical conditions (THF, 110° C.) resulted in the selective formation of 89.2% 2-methoxyethanol and 89.6% benzyl amine (Table 1B, entry 1). Thus, the normally observed C—O hydrogenolysis did not take place at all. Of practical significance, the air-stable complex 4 (which is stable in air for at least two days in solution) in the presence of one equivalent (relative to Ru) of base also efficiently catalyzes the hydrogenation of amides to alcohols and amines, by generation of the catalyst 3 in situ. Thus, upon heating a THF solution of 4 (1 mol %) with KOtBu (1 mol %) and N-benzyl-2-methoxyacetamide (1 mmol) at 110° C. under H2 (10 atm) for 48 h, 80.2% of alcohol and 81.8% of amine were formed. No reaction took place in the absence of base. Hydrogenation of N-hexyl-2-methoxyacetamide catalyzed by 3 yielded 2-methoxy ethanol and hexyl amine in 90.7% and 90.3% yields, respectively (Table 1B, entry 2). N-hexyl-3-methyloxetane-3-carboxamide undergoes hydrogenation to the alcohol and amine without hydrogenolysis of the strained oxetane ring (Table 1B, entry 3). The heterocyclic amide, N-hexylfuran-2-carboxamide was hydrogenated to yield 68.8% of furfuryl alcohol and 68.1% of hexylamine (Table 1B, entry 4). The aromatic non-activated amide, N-benzylbenzamide is also hydrogenated to benzyl alcohol and benzyl amine (Table 1B, entry 5), but the yield is lower, probably because of steric reasons. Significantly, the aliphatic non-activated amides, N-ethylacetamide and N-methylpropionamide also underwent hydrogenation to yield the corresponding alcohols and amines (71% of ethanol and ethylamine for entry 6 and 68.4% of n-propanol and methylamine for entry 7). The product gaseous amines were analyzed by GC-MS spectrometry of the gas phase and not quantified. As expected, the activated amides, anilide derivatives, were converted into their corresponding alcohols and aniline in excellent yields (91-95%; Table 1B, entries 9-12) along with trace amounts of the secondary amines (detected by GC-MS) under similar conditions. The reaction is also effective for bis-amides. Thus, N,N′-(ethane-1,2-diyl)bis(2-methoxyacetamide) (0.5 mmol) was also hydrogenated using catalyst 3 under mild conditions (Table 1B, entry 13). Noteworthy, tent-amides also underwent hydrogenation almost quantitatively to yield alcohols and secondary amines in equivalent amounts (Table 1B, entries 14-16). Gratifyingly, heating a solution of N-formymorpholine (1 mmol) and complex 3 in THF at 110° C. yielded after 32 h 97.1% of methanol and 98.3% of morpholine; no decarbonylation of the formyl group took place (Table 1B, entry 17). These results highlight the substantial scope of the unprecedented, selective hydrogenation of amides catalyzed by 3, or by the air-stable 4 with an equivalent of base (which generates 3 in situ).
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of N-Methylpropionamide?

A1: this compound has the molecular formula C4H9NO and a molecular weight of 87.12 g/mol.

Q2: What spectroscopic techniques have been used to characterize this compound?

A2: Several spectroscopic methods have been employed to study this compound, including:

  • NMR Spectroscopy: Used to analyze the structure and dynamics of this compound in solution, particularly focusing on hydrogen bonding interactions and molecular motions. [, , , , , ]
  • Infrared (IR) Spectroscopy: Employed to investigate the characteristic vibrational modes of this compound, particularly the N–H and C=O stretching vibrations that provide insights into hydrogen bonding and molecular conformation. [, , ]
  • Raman Spectroscopy: Utilized to study the vibrational modes of this compound, including preresonance and resonance Raman spectroscopy to enhance specific vibrational bands and provide information about molecular structure and interactions. [, , ]
  • UV-Vis Spectroscopy: Used in studies involving the photodegradation of herbicides like metamifop, where this compound derivatives are formed as degradation products. UV-Vis spectroscopy aids in monitoring the degradation process and identifying the products. []

Q3: What is known about the dielectric properties of this compound?

A3: this compound exhibits a high dielectric constant, making it suitable as a solvent for electrolytic solutions. [, , ] The dielectric properties are influenced by temperature and the presence of other solvents like methanol. Studies suggest a homogeneous liquid structure with varying hydrogen bonding depending on the solvent composition. []

Q4: How does the molecular structure of this compound influence its interaction with water?

A4: this compound interacts with water through hydrogen bonding. The amide group (–CONH–) acts as both a hydrogen bond donor and acceptor. [] The hydrophobic ethyl group influences its solubility and interactions with hydrophobic molecules. []

Q5: What is known about the self-association of this compound in solution?

A5: this compound molecules can self-associate in solution through hydrogen bonding, forming dimers and larger aggregates. This self-association influences its physical properties, such as viscosity and dielectric relaxation. [, , ]

Q6: What are some applications of this compound as a solvent?

A6: Due to its high dielectric constant, this compound is used as a solvent for:

  • Electrochemical studies: Investigating the behavior of electrolytes and conducting electrochemical reactions. [, , , ]
  • Spectroscopic studies: Providing a polar environment for studying molecular interactions and dynamics using techniques like NMR and IR spectroscopy. [, , ]

Q7: How does this compound participate in chemical reactions?

A7: this compound can participate in several reactions, including:

  • Hydrolysis: It can be hydrolyzed to propionic acid and methylamine, a reaction catalyzed by specific enzymes like theanine hydrolase found in tea leaves. []
  • Hydrosilylation: The carbonyl group can undergo hydrosilylation reactions with hydrosilanes, catalyzed by transition metal complexes like triruthenium dodecacarbonyl. This reaction is promising for synthesizing new polymers and modifying material properties. [, ]

Q8: How do structural modifications to this compound affect its properties?

A8: Structural modifications, like changing the N-alkyl substituent or introducing electron-withdrawing groups, can significantly impact this compound's properties, including:

  • Solubility: Increasing the alkyl chain length generally decreases water solubility. []
  • Hydrogen bonding: The strength and nature of hydrogen bonding interactions. [, ]
  • Chemical reactivity: For instance, introducing electron-withdrawing groups on the aromatic ring of N-phenylacetamide derivatives influences their reactivity in nucleophilic aromatic substitution reactions. [, ]

Q9: Does this compound exhibit any biological activity?

A9: While this compound itself hasn't been extensively studied for direct biological activity, some derivatives demonstrate significant effects:

  • Protein Synthesis Inhibition: Compounds like 2-(4-methyl-2,6-dinitroanilino)-N-methylpropionamide (MDMP) are potent inhibitors of protein synthesis in plants and eukaryotic systems. MDMP specifically inhibits the initiation step of translation by interfering with the binding of mRNA to ribosomes. [, , , , , , ]
  • Herbicidal activity: Metamifop, a herbicide containing the this compound moiety, effectively controls annual grass weeds in rice. []

Q10: How does MDMP, a derivative of this compound, affect mRNA stability?

A10: MDMP's inhibition of protein synthesis initiation, by reducing ribosome density on mRNA, can impact mRNA stability. Studies on Xenopus laevis vitellogenin mRNA revealed that maintaining a high ribosome density, not continuous protein synthesis, is crucial for estrogen-mediated mRNA stabilization. MDMP treatment led to vitellogenin mRNA degradation, suggesting a potential link between ribosome density and mRNA stability, independent of ongoing protein synthesis. []

Q11: What is known about the environmental fate of this compound and its derivatives?

A11: Research on the herbicide metamifop provides insights into the environmental fate of this compound derivatives. Studies show that metamifop undergoes photodegradation in water/acetonitrile solutions upon UV irradiation. [] The identified degradation products included N-(2-fluorophenyl)-2-hydroxy-N-methylpropionamide (HPFMA), suggesting further degradation pathways for these compounds in the environment. [, ]

Q12: Have computational methods been employed to study this compound?

A12: While the provided research doesn't explicitly detail computational studies on this compound itself, computational chemistry techniques like molecular dynamics (MD) simulations are applicable to study:

  • Solvation dynamics: Simulating the behavior of this compound in various solvents and investigating the influence of hydrogen bonding on solvation properties. []
  • Reaction mechanisms: Investigating the mechanisms of reactions involving this compound, such as hydrosilylation, to gain deeper insights into the reaction pathways and optimize reaction conditions. []

Q13: What are potential future research directions for this compound and its derivatives?

A13: Given the properties and applications highlighted, future research could explore:

  • Developing new this compound-based polymers: Leveraging the hydrosilylation reaction to synthesize polymers with tailored properties for various applications. []
  • Exploring the structure-activity relationship of MDMP analogs: Designing and synthesizing novel protein synthesis inhibitors with improved potency and selectivity for specific therapeutic targets. [, , , , , , ]
  • Investigating the environmental fate and impact of this compound derivatives: Assessing the persistence, bioaccumulation, and potential ecotoxicological effects of these compounds in various environmental compartments. [, ]

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